molecular formula C14H20O6 B1249126 Karalicin

Karalicin

Cat. No. B1249126
M. Wt: 284.3 g/mol
InChI Key: JATBUOZGJQJSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Karalicin is a pentitol derivative that is 3-O-acetyl-1-deoxypentitol substituted by a 4-methoxyphenyl group at position 1. Isolated from the fermentation broth of Pseudomonas fluorescens and Pseudomonas putida, it exhibits anti-HSV-1 activity. It has a role as a metabolite and an anti-HSV-1 agent. It is a monomethoxybenzene, a triol, an acetate ester and a pentitol derivative.

Scientific Research Applications

Biological Properties and Antiviral Activity

Karalicin, a compound produced by the Pseudomonas fluorescens/putida strain, has been noted for its biological activities. Specifically, it exhibits a specific and irreversible antiviral activity against Herpes simplex viruses, alongside some inhibitory activity against different species of yeasts. This unique antiviral characteristic highlights its potential application in the field of infectious diseases, particularly in developing treatments or preventive strategies against herpes infections (Lampis et al., 1996).

Advances in Synthesis

The synthesis of Karalicin, particularly its first stereo flexible total synthesis, demonstrates significant progress in the field of medicinal chemistry. This advancement not only aids in the exploration of its therapeutic potential but also provides a foundation for further chemical modifications and analyses, potentially leading to new antiviral agents or other medicinal compounds (Rao, 2006).

properties

Product Name

Karalicin

Molecular Formula

C14H20O6

Molecular Weight

284.3 g/mol

IUPAC Name

[1,2,4-trihydroxy-5-(4-methoxyphenyl)pentan-3-yl] acetate

InChI

InChI=1S/C14H20O6/c1-9(16)20-14(13(18)8-15)12(17)7-10-3-5-11(19-2)6-4-10/h3-6,12-15,17-18H,7-8H2,1-2H3

InChI Key

JATBUOZGJQJSGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C(CC1=CC=C(C=C1)OC)O)C(CO)O

synonyms

karalicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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